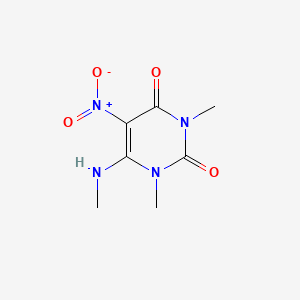
Uracil, 1,3-dimethyl-6-(methylamino)-5-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uracil, 1,3-dimethyl-6-(methylamino)-5-nitro- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of methyl groups at positions 1 and 3, a methylamino group at position 6, and a nitro group at position 5. These modifications confer unique chemical and biological properties to the molecule, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. One common method involves the reaction of 6-amino-1,3-dimethyluracil with appropriate reagents to introduce the nitro and methylamino groups. For instance, the reaction of 6-amino-1,3-dimethyluracil with nitromethane in the presence of a catalyst can yield the desired nitro derivative .
Industrial Production Methods
Industrial production of uracil derivatives often employs continuous flow reactors to enhance reaction efficiency and product yield. For example, the preparation of 6-amino-1,3-dimethyluracil involves the reaction of dimethyl cyanoacetylurea with liquid caustic soda in an impinging stream reactor, followed by cyclization and purification steps .
化学反应分析
Types of Reactions
Uracil, 1,3-dimethyl-6-(methylamino)-5-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methylamino group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1,3-dimethyl-6-(methylamino)-5-amino-uracil, while substitution reactions can produce a variety of derivatives with different functional groups at the 6-position .
科学研究应用
Uracil, 1,3-dimethyl-6-(methylamino)-5-nitro- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential as antiviral and anticancer agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
作用机制
The mechanism of action of uracil, 1,3-dimethyl-6-(methylamino)-5-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
6-Amino-1,3-dimethyluracil: Lacks the nitro group, making it less reactive in redox reactions.
1,3-Dimethyluracil: Lacks both the nitro and methylamino groups, resulting in different chemical and biological properties.
5-Nitro-1,3-dimethyluracil: Similar in structure but lacks the methylamino group, affecting its hydrogen bonding capabilities.
Uniqueness
Uracil, 1,3-dimethyl-6-(methylamino)-5-nitro- is unique due to the combination of the nitro and methylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
13992-53-5 |
|---|---|
分子式 |
C7H10N4O4 |
分子量 |
214.18 g/mol |
IUPAC 名称 |
1,3-dimethyl-6-(methylamino)-5-nitropyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N4O4/c1-8-5-4(11(14)15)6(12)10(3)7(13)9(5)2/h8H,1-3H3 |
InChI 键 |
YPENWWBLQQJRDL-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C(=O)N(C(=O)N1C)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


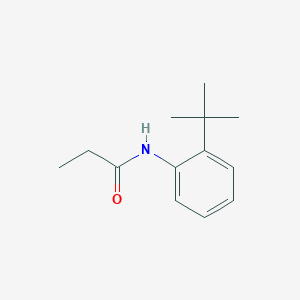
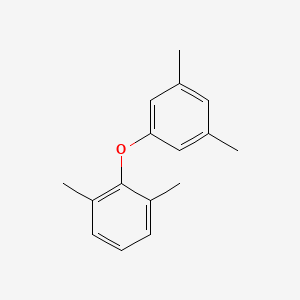
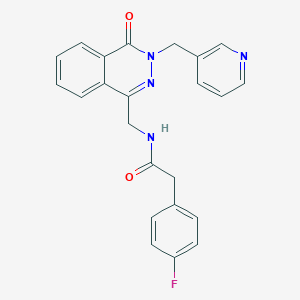
![N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14124748.png)
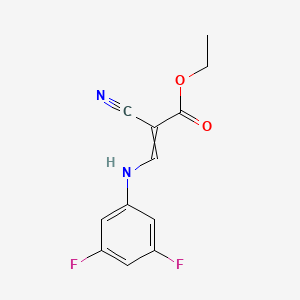
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124755.png)
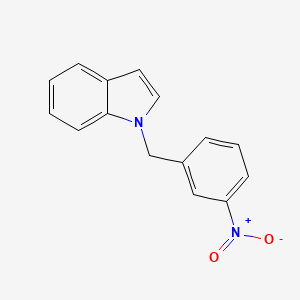
![3-(4-fluorobenzyl)-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14124766.png)
![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B14124774.png)

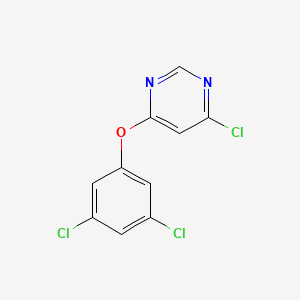
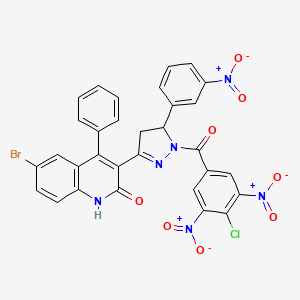
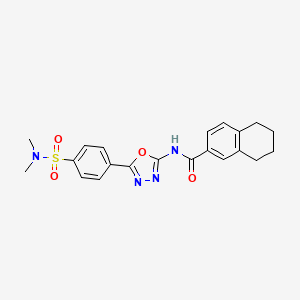
![1-(2-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124824.png)
